Proline, 4,5-dihydroxy-N(sup 2)-(1-oxohexadecyl)ornithylthreonyl-4-hydroxyprolyl-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)threonyl-3-hydroxyglutaminyl-3-hydroxy-4-methyl-, cyclic (6-1)-peptide
Proline, 4,5-dihydroxy-N(sup 2)-(1-oxohexadecyl)ornithylthreonyl-4-hydroxyprolyl-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)threonyl-3-hydroxyglutaminyl-3-hydroxy-4-methyl-, cyclic (6-1)-peptide
WF 11899A is a lipopeptide isolated from Coleophoma empetri.
Brand Name:
Vulcanchem
CAS No.:
160335-87-5
VCID:
VC0547150
InChI:
InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O
Molecular Formula:
C51H82N8O21S
Molecular Weight:
1175.3 g/mol
Proline, 4,5-dihydroxy-N(sup 2)-(1-oxohexadecyl)ornithylthreonyl-4-hydroxyprolyl-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)threonyl-3-hydroxyglutaminyl-3-hydroxy-4-methyl-, cyclic (6-1)-peptide
CAS No.: 160335-87-5
Cat. No.: VC0547150
Molecular Formula: C51H82N8O21S
Molecular Weight: 1175.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | WF 11899A is a lipopeptide isolated from Coleophoma empetri. |
|---|---|
| CAS No. | 160335-87-5 |
| Molecular Formula | C51H82N8O21S |
| Molecular Weight | 1175.3 g/mol |
| IUPAC Name | [5-[(9aR)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1 |
| Standard InChI Key | NTFPVIYHGLEXMD-FWJXJSAQSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(N)O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@]3(C(=O)NC(CC(=O)N3C(C2(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)C)(CC(=O)N)O)C(=O)[C@H]([C@@H](C)O)N)O)O |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O |
| Appearance | Solid powder |
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